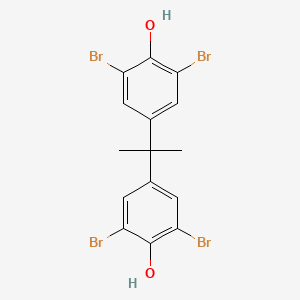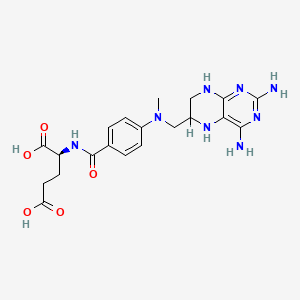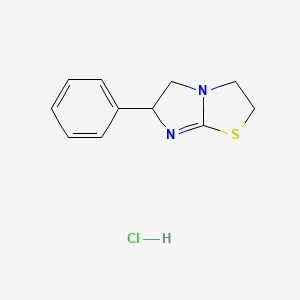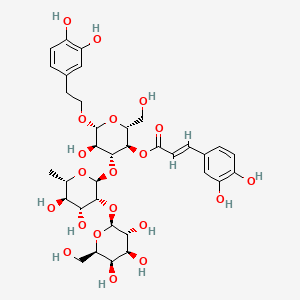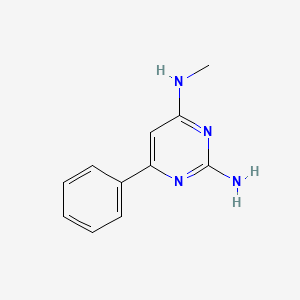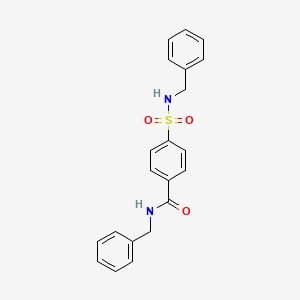
Tixocortol pivalato
Descripción general
Descripción
Tixocortol pivalate is a synthetic corticosteroid with anti-inflammatory properties. It is a 21-thiol derivative of hydrocortisone and is classified as a class A corticosteroid. Unlike systemic glucocorticoids, tixocortol pivalate exhibits topical anti-inflammatory effects without significant systemic glucocorticoid and mineralocorticoid activities . It is commonly used in the treatment of rhinitis, pharyngitis, and ulcerative colitis .
Aplicaciones Científicas De Investigación
Tixocortol pivalate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to corticosteroid metabolism and function.
Medicine: Utilized in the treatment of inflammatory conditions such as rhinitis, pharyngitis, and ulcerative colitis.
Industry: Applied in the pharmaceutical industry for the production of anti-inflammatory medications.
Mecanismo De Acción
The mechanism of action of tixocortol pivalate is similar to other corticosteroids. It binds to corticosteroid receptors, inhibiting the synthesis of prostaglandins and other inflammatory mediators . The compound is rapidly metabolized in the liver and red blood cells, leading to the formation of sulfo- and glucurono-conjugates . This rapid metabolism contributes to its local action and reduces systemic side effects .
Similar Compounds:
Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: A synthetic corticosteroid with potent anti-inflammatory effects.
Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory conditions.
Uniqueness: Tixocortol pivalate is unique due to its local action and minimal systemic side effects. Unlike other corticosteroids, it is rapidly metabolized, reducing the risk of systemic toxicity . Additionally, it is commonly used in patch testing for contact allergies, making it a valuable tool in dermatological diagnostics .
Análisis Bioquímico
Biochemical Properties
Tixocortol pivalate is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid. It interacts with various enzymes and proteins, including those involved in prostaglandin synthesis. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cellular Effects
Tixocortol pivalate exerts significant effects on various cell types, particularly immune cells. It reduces the migration of leukocytes to sites of inflammation and inhibits the release of inflammatory cytokines. This compound also affects cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses . Additionally, tixocortol pivalate influences gene expression by binding to glucocorticoid receptors, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, tixocortol pivalate binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA, modulating gene expression . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of phospholipase A2 and the suppression of pro-inflammatory gene transcription . Additionally, tixocortol pivalate undergoes rapid metabolism in the liver and red blood cells, forming inactive metabolites that are excreted from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tixocortol pivalate have been observed to change over time. The compound is relatively stable, but its anti-inflammatory activity diminishes as it undergoes metabolic degradation . Long-term studies have shown that tixocortol pivalate maintains its efficacy in reducing inflammation without significant adverse effects on cellular function . Prolonged exposure may lead to reduced responsiveness due to receptor downregulation .
Dosage Effects in Animal Models
In animal models, the effects of tixocortol pivalate vary with dosage. Low to moderate doses effectively reduce inflammation without causing significant toxicity . High doses can lead to adverse effects, including immunosuppression and potential toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the anti-inflammatory effects but increases the risk of side effects .
Metabolic Pathways
Tixocortol pivalate is rapidly metabolized in the liver and red blood cells. The primary metabolic pathways involve the formation of sulfo- and glucurono-conjugates, which are later hydrolyzed to form neutral steroids . These metabolic transformations include the reduction of the 3-keto and delta 4 systems, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17 . These processes result in the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Tixocortol pivalate is transported and distributed within cells and tissues primarily through passive diffusion. It interacts with binding proteins and transporters that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Within cells, tixocortol pivalate is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression . The compound’s activity is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tixocortol pivalate is synthesized from thiopivalic acid. The process involves the reaction of hydrocortisone methanesulfonate with an alkali metal salt (such as sodium or potassium) of thiopivalic acid . The use of mineral salts of thiopivalic acid, such as cesium and lithium, has been found to be effective due to their low odor and ease of handling .
Industrial Production Methods: The industrial production of tixocortol pivalate involves the use of thiopivalic acid as an intermediate. The process requires a suitable environment to handle the strong sulfur odor of thiopivalic acid. The use of cesium and lithium salts of thiopivalic acid allows for simpler transportation and usage in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Tixocortol pivalate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include sulfo- and glucurono-conjugates, which are later hydrolyzed to form neutral steroids .
Propiedades
IUPAC Name |
S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFDZNIUZIKJD-XDANTLIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970904 | |
| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55560-96-8 | |
| Record name | Tixocortol pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55560-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tixocortol pivalate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055560968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[11β,17-dihydroxypregn-4-ene-3,20-dione] 21-(thiopivalate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIXOCORTOL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28E35M3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tixocortol pivalate exert its anti-inflammatory effects?
A: Like other corticosteroids, tixocortol pivalate binds to glucocorticoid receptors. This binding ultimately leads to the modulation of gene expression, inhibiting the production of pro-inflammatory mediators like prostaglandins. [, , ]
Q2: What is the structural difference between tixocortol pivalate and hydrocortisone?
A: Tixocortol pivalate is the 21-thiol pivalate ester of hydrocortisone. This structural modification significantly impacts its pharmacokinetic properties, leading to reduced systemic effects compared to hydrocortisone. [, , ]
Q3: What is the molecular formula and weight of tixocortol pivalate?
A: The molecular formula of tixocortol pivalate is C26H38O6S, and its molecular weight is 478.64 g/mol. [, ]
Q4: Is tixocortol pivalate stable in different formulations?
A: Research indicates that tixocortol pivalate demonstrates good stability in both petrolatum and ethanol formulations, even after prolonged storage at various temperatures. []
Q5: What is the significance of the pivalate ester in tixocortol pivalate?
A: The pivalate ester at the C21 position of tixocortol pivalate plays a crucial role in its pharmacokinetic profile. This modification contributes to rapid metabolism in the liver, resulting in a "first-pass" effect that reduces systemic exposure to the active compound. [, , ]
Q6: Does tixocortol pivalate induce contact allergy?
A: Yes, tixocortol pivalate, like many corticosteroids, has the potential to induce contact allergy, particularly with prolonged or inappropriate use. [, , , , , , , , ]
Q7: Are there cross-reactions between tixocortol pivalate and other corticosteroids?
A: Yes, individuals allergic to tixocortol pivalate often exhibit cross-reactivity to other corticosteroids, especially those structurally similar to hydrocortisone. This highlights the importance of thorough allergy testing when considering alternative corticosteroid therapies for sensitized individuals. [, , , , , , , , , ]
Q8: What is the role of aldehydes in corticosteroid sensitization?
A: Aldehydes, formed during the degradation of corticosteroids like hydrocortisone, are considered potential immunogenic agents. Studies have shown that patients allergic to hydrocortisone also react to its corresponding aldehyde, suggesting its role in the sensitization process. [, ]
Q9: What is the primary route of metabolism for tixocortol pivalate?
A: Tixocortol pivalate undergoes extensive first-pass metabolism in the liver, leading to the formation of metabolites that have significantly reduced glucocorticoid receptor binding affinity compared to the parent compound. []
Q10: How effective is tixocortol pivalate in treating inflammatory conditions compared to other corticosteroids?
A: While tixocortol pivalate demonstrates comparable anti-inflammatory efficacy to other corticosteroids like hydrocortisone and beclomethasone dipropionate in local applications, its systemic effects are significantly lower. This makes it a potentially safer option for long-term use, particularly in conditions like ulcerative colitis. [, , , , , ]
Q11: What analytical methods are used to quantify tixocortol pivalate?
A: High-performance liquid chromatography (HPLC) is a common method for quantifying tixocortol pivalate in various formulations, including solutions, tablets, and nasal sprays. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for both research and quality control purposes. []
Q12: What are the clinical implications of widespread corticosteroid use?
A: The widespread use of topical corticosteroids has led to an increase in the incidence of contact allergy to these agents. This emphasizes the need for careful prescribing practices, patient education about potential side effects, and thorough allergy testing when appropriate. [, , , , , , , , ]
Q13: What is the significance of incorporating tixocortol pivalate into standard patch test series?
A: The inclusion of tixocortol pivalate in standard patch test series has significantly improved the detection of corticosteroid contact allergy. This is particularly important considering the potential for false-negative results with other corticosteroids, especially when tested in petrolatum. [, , , , , , , , ]
Q14: What are the challenges associated with diagnosing corticosteroid allergy?
A: Diagnosing corticosteroid allergy can be challenging due to the anti-inflammatory properties of these compounds, which can mask allergic reactions. This highlights the importance of careful clinical observation, thorough patch testing with appropriate vehicles and concentrations, and awareness of potential cross-reactivity patterns. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



